molecular formula C16H16N2O5 B2794676 4-((1-(5-cyclopropylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795363-28-8

4-((1-(5-cyclopropylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2794676
CAS No.: 1795363-28-8
M. Wt: 316.313
InChI Key: RIADOAGRKXUAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(5-Cyclopropylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a heterocyclic compound featuring a pyran-2-one core substituted with a methyl group at position 6 and a complex azetidine-isoxazole hybrid moiety at position 2. The azetidine ring (a four-membered nitrogen-containing heterocycle) is linked via an ether oxygen to the pyranone core and further functionalized with a 5-cyclopropylisoxazole-3-carbonyl group.

Synthetically, the compound likely involves multi-step protocols, such as:

Azetidine ring formation: Via cyclization of β-amino alcohols or alkylation of azetidine precursors.

Isoxazole coupling: 5-Cyclopropylisoxazole-3-carbonyl chloride could react with the azetidine’s amine group under Schotten-Baumann conditions.

Pyranone linkage: Mitsunobu or nucleophilic substitution reactions may attach the azetidine-oxygen to the pyranone core, as seen in analogous pyranone syntheses .

Properties

IUPAC Name

4-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-9-4-11(5-15(19)21-9)22-12-7-18(8-12)16(20)13-6-14(23-17-13)10-2-3-10/h4-6,10,12H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIADOAGRKXUAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining pyranone, azetidine, and isoxazole functionalities. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Features Potential Applications
Target Compound 2H-Pyran-2-one 6-Methyl; 4-azetidinyloxy linked to 5-cyclopropylisoxazole-3-carbonyl Compact azetidine, lipophilic cyclopropyl, and polar pyranone Kinase inhibition, anti-inflammatory
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () 4H-Pyran 3,5-Dicarbonitrile; 4-phenyl; pyrazole at position 6 Electron-withdrawing cyano groups enhance stability Antimicrobial, agrochemical intermediates
4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one () 2H-Pyran-2-one Thiazole-pyrazole hybrid; 4-hydroxybenzylidene Extended conjugation via thiazole and Schiff base Anticancer, enzyme inhibition
6-(5-Methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one () Pyrimidin-4(3H)-one 5-Methylisoxazole at position 6; methylthio at position 2 Isoxazole-pyrimidinone synergy Antiviral, kinase targeting

Key Observations :

  • Structural Diversity: Unlike the target compound’s azetidine-pyranone scaffold, analogs in –3 prioritize pyrazole, thiazole, or pyrimidinone cores. The azetidine’s small ring size may confer conformational rigidity, enhancing target selectivity compared to bulkier heterocycles (e.g., pyrazole in ) .
  • Synthetic Complexity: The target compound’s multi-step synthesis contrasts with simpler one-pot procedures for pyrazole-pyranones () or thiazole derivatives (), which use reflux with dioxane or thiosemicarbazide .
  • Biological Relevance: While direct bioactivity data for the target compound are absent, its isoxazole-azetidine motif aligns with kinase inhibitors (e.g., PI3K inhibitors), whereas ’s pyrimidinones are validated in antiviral contexts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-(5-cyclopropylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropane-functionalized isoxazole intermediates. Key steps include:

  • Coupling Reactions : Use azetidine-3-ol derivatives and activated 5-cyclopropylisoxazole-3-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature, 12–24 hours).
  • Etherification : React the resulting azetidine carbonyl intermediate with 6-methyl-2H-pyran-2-one-4-ol using Mitsunobu conditions (e.g., DIAD, triphenylphosphine, THF, reflux for 6–8 hours) .
  • Purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the presence of key functional groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyran-2-one carbonyl at ~165 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ calculated for C18H19N2O5C_{18}H_{19}N_2O_5: 367.1294; observed: 367.1298) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What in vitro models are suitable for initial biological activity screening?

  • Methodological Answer :

  • Antimicrobial Assays : Use microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine MIC values .
  • Cancer Cell Lines : Screen cytotoxicity via MTT assays in human cancer lines (e.g., HeLa, MCF-7) with IC50_{50} calculations after 48-hour exposure .
  • Enzyme Inhibition : Test for dihydroorotate dehydrogenase (DHODH) inhibition using spectrophotometric assays (e.g., monitoring NADH oxidation at 340 nm) .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s environmental fate and ecological risks?

  • Methodological Answer :

  • Long-Term Environmental Studies :
  • Partitioning Studies : Measure log KowK_{ow} (octanol-water) to predict bioaccumulation potential .
  • Degradation Kinetics : Conduct hydrolysis/photolysis experiments under controlled pH and UV light, analyzing degradation products via LC-MS .
  • Ecotoxicology : Use Daphnia magna or Danio rerio (zebrafish) models to evaluate acute/chronic toxicity (OECD guidelines) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Standardized Assay Conditions :
  • Dose-Response Consistency : Replicate experiments across multiple labs using identical cell lines (e.g., ATCC-certified HeLa) and compound batches .
  • Control Variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and serum content in cell culture media .
  • Meta-Analysis : Pool data from independent studies using statistical tools (e.g., random-effects models) to identify outliers or confounding factors .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified cyclopropyl, isoxazole, or pyranone groups (e.g., halogenation, alkyl chain elongation) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like DHODH or kinase enzymes .
  • Biological Profiling : Compare IC50_{50} values across analogs in enzyme/cell-based assays to identify critical pharmacophores .

Q. What methodologies are recommended for studying long-term stability and degradation products?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Thermal Stress : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring decomposition via HPLC .
  • Oxidative Stress : Expose to 3% H2_2O2_2 for 24 hours, identifying oxidation products (e.g., lactone ring opening) via LC-MS/MS .
  • Accelerated Stability Testing : Use Q10 (Arrhenius) models to extrapolate shelf-life under standard storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.